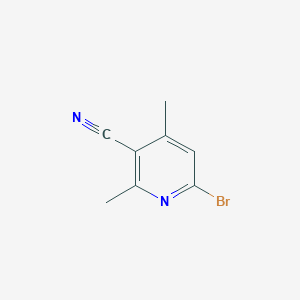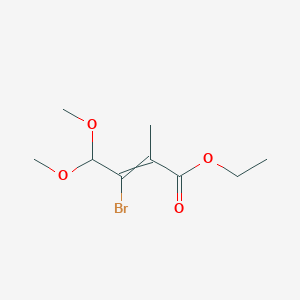
6-Bromo-2,4-dimethylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-溴-2,4-二甲基吡啶-3-腈是一种杂环有机化合物,其分子式为 C8H7BrN2。它是吡啶的衍生物,在第 6 位有一个溴原子,在第 2 位和第 4 位有两个甲基,在第 3 位有一个腈基。
准备方法
合成路线和反应条件
6-溴-2,4-二甲基吡啶-3-腈的合成可以通过多种方法实现。一种常见的方法是 2,4-二甲基吡啶-3-腈的溴化反应。该反应通常在合适的溶剂(如氯仿或二氯甲烷)中使用溴或溴化剂(如 N-溴代琥珀酰亚胺 (NBS))。 反应在受控条件下进行,以确保在第 6 位进行选择性溴化 .
工业生产方法
6-溴-2,4-二甲基吡啶-3-腈的工业生产可能涉及大规模的溴化工艺,并优化反应条件,以最大限度地提高产率和纯度。使用连续流反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
6-溴-2,4-二甲基吡啶-3-腈会发生各种化学反应,包括:
取代反应: 在适当的条件下,溴原子可以被其他亲核试剂(如胺或硫醇)取代。
偶联反应: 它可以与硼酸在 Suzuki-Miyaura 偶联反应中参与形成碳-碳键.
还原反应: 腈基可以用氢化锂铝 (LiAlH4) 等还原剂还原为胺。
常见试剂和条件
N-溴代琥珀酰亚胺 (NBS): 用于溴化反应。
钯催化剂: 用于 Suzuki-Miyaura 偶联反应。
氢化锂铝 (LiAlH4): 用于腈基的还原。
主要生成物
取代的吡啶: 通过取代反应形成。
联芳烃化合物: 由 Suzuki-Miyaura 偶联反应产生。
胺: 通过腈基的还原产生。
科学研究应用
6-溴-2,4-二甲基吡啶-3-腈在科学研究中有多种应用:
有机合成: 它作为合成更复杂有机分子的构建块。
药物化学: 该化合物用于药物的开发,特别是作为合成潜在药物候选物的中间体.
材料科学: 它用于制备功能材料,例如染料和液晶.
作用机制
6-溴-2,4-二甲基吡啶-3-腈的作用机制取决于它所发生的具体反应。在 Suzuki-Miyaura 偶联反应中,该化合物充当亲电试剂,其中溴原子被亲核硼酸衍生物取代。 钯催化剂通过氧化加成、转金属化和还原消除步骤促进碳-碳键的形成 .
相似化合物的比较
类似化合物
2-氯-4,6-二甲基吡啶-3-腈: 结构类似,但用氯原子代替溴原子.
6-溴-2,4-二甲基吡啶-3-硼酸: 含有硼酸基团而不是腈基.
2-羟基-4,6-二甲基吡啶-3-腈: 在第 2 位有一个羟基.
独特性
6-溴-2,4-二甲基吡啶-3-腈因其特定的取代模式而独一无二,赋予了其独特的反应性和性质。溴基和腈基的存在允许多种化学转化,使其成为有机合成和药物开发中宝贵的中间体。
属性
分子式 |
C8H7BrN2 |
|---|---|
分子量 |
211.06 g/mol |
IUPAC 名称 |
6-bromo-2,4-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3 |
InChI 键 |
TYPFSYDLKDXZMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C#N)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)

![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)

![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)



![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
